molecular formula C10H10F2INO B2958344 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide CAS No. 1567083-95-7

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide

Cat. No.: B2958344
CAS No.: 1567083-95-7
M. Wt: 325.097
InChI Key: YWNYOWNGSFQPBM-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound characterized by the presence of difluorophenyl and iodoethyl groups attached to an acetamide backbone

Scientific Research Applications

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-iodoethanol.

    Formation of Intermediate: 2,6-difluoroaniline is reacted with acetic anhydride to form 2-(2,6-difluorophenyl)acetamide.

    Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(2,6-difluorophenyl)-N-(2-azidoethyl)acetamide.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the iodoethyl group may facilitate covalent bonding or act as a leaving group in biochemical reactions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)-N-(2-chloroethyl)acetamide
  • 2-(2,6-Difluorophenyl)-N-(2-bromoethyl)acetamide
  • 2-(2,6-Difluorophenyl)-N-(2-fluoroethyl)acetamide

Uniqueness

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide is unique due to the presence of the iodoethyl group, which can undergo specific reactions not possible with chloro, bromo, or fluoro analogs. This uniqueness makes it valuable for specialized applications in synthetic chemistry and drug development.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-N-(2-iodoethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2INO/c11-8-2-1-3-9(12)7(8)6-10(15)14-5-4-13/h1-3H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNYOWNGSFQPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)NCCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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